4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline
Overview
Description
“4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline” is a chemical compound with the molecular formula C36H30BrN . It appears as a white to light yellow powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group and two 9,9-dimethylfluoren-2-yl groups attached to a nitrogen atom . The presence of these groups may contribute to its properties and reactivity.Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 556.55 g/mol .Scientific Research Applications
Fluorescent Sensing Applications
- Han et al. (2020) synthesized compounds related to 4-Bromo-N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)aniline. They were used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. This highlights the application of such compounds in sensing technologies (Han et al., 2020).
Electroluminescence and Organic Electronics
- Doi et al. (2003) reported on a class of emitting amorphous molecular materials, including derivatives of fluorene, for use in organic electroluminescent (EL) devices. These compounds show potential for use in multicolor light emission including white light and can act as host materials for emissive dopants (Doi et al., 2003).
Polymer Composites and Color Tuning
- Kanelidis et al. (2011) synthesized arylamino-functionalized copolymers using similar fluorene-based compounds. These copolymers, when combined with CdTe nanocrystals, enabled tuning of emission color from red to white, demonstrating their utility in customizable organic-inorganic semiconductor composites (Kanelidis et al., 2011).
Fluoride Anion Recognition
- Cao et al. (2009) studied a compound similar to this compound for fluoride anion recognition. This compound showed strong fluorescence and could recognize fluoride anions with high sensitivity, indicating its potential use in anion detection technologies (Cao et al., 2009).
Organic Solar Cells
- Ko (2016) designed and synthesized novel push-pull chromophores containing fluorene derivatives for organic solar cells. These materials showcased potential in renewable energy technologies, particularly in photovoltaic applications (Ko, 2016).
Properties
IUPAC Name |
N-(4-bromophenyl)-N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30BrN/c1-35(2)31-11-7-5-9-27(31)29-19-17-25(21-33(29)35)38(24-15-13-23(37)14-16-24)26-18-20-30-28-10-6-8-12-32(28)36(3,4)34(30)22-26/h5-22H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEGWIHTGPUATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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